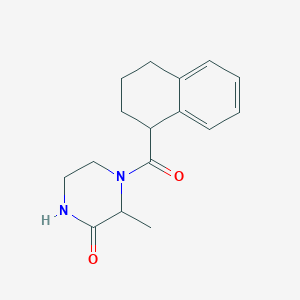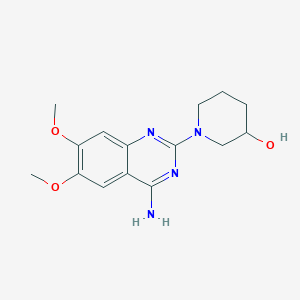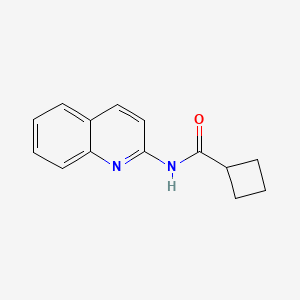
3-Methyl-4-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperazin-2-one is an organic compound that has been extensively studied due to its potential applications in scientific research. This compound is also known as TFMPP and is a member of the piperazine family of compounds. TFMPP has been used in various scientific studies to investigate its mechanism of action and its physiological effects.
Mecanismo De Acción
TFMPP acts as an agonist at the 5-HT2A and 5-HT2C serotonin receptors in the brain. This results in the activation of these receptors and the subsequent release of neurotransmitters such as dopamine and norepinephrine. TFMPP has been shown to have a high affinity for these receptors, which may contribute to its potent physiological effects.
Biochemical and Physiological Effects
TFMPP has been shown to have a range of biochemical and physiological effects, including the activation of the sympathetic nervous system and the release of various neurotransmitters. TFMPP has also been shown to have anxiogenic effects, which may contribute to its potential use as a research tool for investigating anxiety-related disorders. Additionally, TFMPP has been shown to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using TFMPP in lab experiments is its potent physiological effects, which can be useful in investigating the effects of various neurotransmitters on physiological and biochemical processes. However, one of the limitations of TFMPP is its potential for toxicity, which may limit its use in certain applications. Additionally, TFMPP may have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for TFMPP research, including investigating its potential use as a research tool for studying anxiety-related disorders and investigating its potential use in the treatment of certain neurological and psychiatric disorders. Additionally, further studies are needed to investigate the potential toxicity and off-target effects of TFMPP, which may help to inform its use in various applications.
Conclusion
In conclusion, TFMPP is an organic compound that has been extensively studied due to its potential applications in scientific research. TFMPP has been used in various studies investigating its mechanism of action, physiological and biochemical effects, and potential applications in the treatment of various disorders. While TFMPP has several advantages as a research tool, its potential for toxicity and off-target effects must be carefully considered in future research.
Métodos De Síntesis
TFMPP can be synthesized using a variety of methods, including the reaction of 1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction results in the formation of TFMPP as a white crystalline solid. The purity of the compound can be improved through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
TFMPP has been used in various scientific studies due to its potential applications in investigating the mechanism of action of certain neurotransmitters in the brain. Specifically, TFMPP has been used as a serotonin receptor agonist to study the effects of serotonin on various physiological and biochemical processes. TFMPP has also been used in studies investigating the effects of other neurotransmitters such as dopamine and norepinephrine.
Propiedades
IUPAC Name |
3-methyl-4-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-15(19)17-9-10-18(11)16(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-3,5,7,11,14H,4,6,8-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWMJDPOZFHGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B7561965.png)
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide](/img/structure/B7561971.png)
![[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561973.png)
![[2-[(3-ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561979.png)
![[1-(benzhydrylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561996.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B7562002.png)



![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-3-methylbenzamide](/img/structure/B7562032.png)

![[2-bromo-4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7562053.png)
![(5-Bromofuran-2-yl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7562056.png)
